Product packaging for Methyl azetidine-2-carboxylate(Cat. No.:CAS No. 134419-57-1)

Methyl azetidine-2-carboxylate

Cat. No.: B143059
CAS No.: 134419-57-1
M. Wt: 115.13 g/mol
InChI Key: CHNOQXRIMCFHKZ-UHFFFAOYSA-N
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Description

Overview of Azetidine (B1206935) Core Systems in Chemical Science

Azetidines are four-membered heterocyclic compounds containing one nitrogen atom. ontosight.ai This saturated ring system is thermodynamically stable and offers a three-dimensional structure that is highly sought after in medicinal chemistry. nih.govbham.ac.uk The azetidine core is considered a "bioisostere" of other functional groups and ring systems, meaning it can replace them in a molecule while maintaining or improving biological activity. nih.gov This is often attributed to its ability to modulate physicochemical properties such as lipophilicity and basicity (pKa), which can lead to improved drug-like characteristics. nih.gov

The rigid nature of the azetidine scaffold provides a defined orientation for substituents, allowing for precise interactions with biological targets like enzymes and receptors. ontosight.ainih.gov This has led to their incorporation into a wide array of biologically active molecules and pharmaceuticals, with applications ranging from antimicrobial and antiviral to anti-inflammatory and anticancer agents. ontosight.aijmchemsci.com The growing interest in azetidines is also fueled by the increasing commercial availability of azetidine-containing building blocks and the development of more efficient synthetic methods for their incorporation into larger molecules. nih.govrsc.org

Historical Context of Azetidine Research and Development

The study of azetidines dates back over a century, with initial reports on their synthesis appearing in the early 1900s. jmchemsci.com However, for a long time, the synthesis of the strained four-membered azetidine ring posed a significant challenge for chemists. clockss.org The inherent ring strain makes their formation more difficult compared to five- or six-membered rings. clockss.org

Early methods for constructing the azetidine ring often involved the intramolecular cyclization of 1,3-diols with amines, a strategy that involves the displacement of a leaving group by a nitrogen atom. bham.ac.ukclockss.org Over the decades, significant progress has been made in developing new and more efficient synthetic routes. These advancements include various cyclization strategies, cycloaddition reactions, and ring contraction or expansion methods. magtech.com.cn The history of azetidine chemistry is marked by a continuous effort to overcome synthetic hurdles and to gain better control over the stereochemistry of the resulting molecules, which is crucial for their biological activity. clockss.org A notable milestone in this area was the discovery of azetidine-2-carboxylic acid in plants like lily of the valley in 1955, which provided a natural source and a new starting point for research. wikipedia.org

Significance of Methyl Azetidine-2-carboxylate as a Research Target

This compound, and its parent acid, azetidine-2-carboxylic acid, are of paramount importance as research targets due to their utility as versatile and chiral building blocks. magtech.com.cnresearchgate.net The "(S)" enantiomer, in particular, is a valuable intermediate in the production of pharmaceuticals, including thrombin inhibitors. google.com The presence of both a secondary amine and a carboxylate ester within a constrained four-membered ring makes it a highly functionalized and reactive scaffold.

This compound serves as a crucial starting material for creating more complex and densely functionalized azetidine derivatives. rsc.orgnih.gov Its structure allows for modifications at both the nitrogen and the carbon bearing the ester group, enabling the synthesis of diverse libraries of compounds for drug discovery and other applications. nih.gov For instance, it can be used to generate conformationally restricted amino acid analogs, which are important tools in peptide and protein research. tandfonline.com The development of practical, large-scale syntheses for enantiomerically pure forms of azetidine-2-carboxylic acid and its esters has further solidified their role as indispensable components in modern synthetic and medicinal chemistry. researchgate.net

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H9NO2 nih.govnih.gov
Molecular Weight 115.13 g/mol nih.govnih.gov
IUPAC Name This compound nih.gov
CAS Number 134419-57-1 nih.gov

Computed Properties of (S)-Methyl Azetidine-2-carboxylate

PropertyValueSource
IUPAC Name methyl (2S)-azetidine-2-carboxylate nih.gov
InChIKey CHNOQXRIMCFHKZ-BYPYZUCNSA-N nih.gov
Canonical SMILES COC(=O)[C@@H]1CCN1 nih.gov
CAS Number 69684-70-4 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B143059 Methyl azetidine-2-carboxylate CAS No. 134419-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-8-5(7)4-2-3-6-4/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNOQXRIMCFHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531752
Record name Methyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134419-57-1
Record name Methyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl Azetidine 2 Carboxylate and Derivatives

Classical Approaches to Azetidine (B1206935) Ring Formation

Traditional methods for constructing the azetidine ring primarily rely on two main strategies: intramolecular cyclization and intermolecular cycloaddition reactions. ub.bw

Cyclization Reactions for Azetidine Synthesis

Intramolecular cyclization is a cornerstone in the synthesis of azetidines. This approach involves the formation of the four-membered ring through the reaction of a nitrogen nucleophile with an electrophilic center within the same molecule. A widely used method is the cyclization of γ-amino alcohols or their derivatives. For instance, the treatment of a compound containing both an amino group and a leaving group at the γ-position can lead to the formation of the azetidine ring. acs.org

Key cyclization strategies include:

Nucleophilic Substitution: This is the most common method, where a nitrogen nucleophile displaces a leaving group, such as a halide or a sulfonate ester, on a preformed carbon chain. acs.org However, elimination reactions can be a competing side reaction due to the strain of the forming azetidine ring. acs.org

Reductive Amination: The intramolecular reductive amination of γ-amino aldehydes or ketones can also yield azetidines.

From β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) is a frequently employed and efficient method for synthesizing N-substituted azetidines. acs.orgrsc.org Reagents like diborane, lithium aluminum hydride, and alanes are effective for this transformation, typically preserving the stereochemistry of the ring substituents. acs.org

A specific example is the synthesis of (S)-azetidine-2-carboxylic acid from dimethyl (S)-(1'-methyl)benzylaminomalonate by treatment with 1,2-dibromoethane (B42909) and cesium carbonate in DMF, which achieves a 99% yield for the four-membered ring formation. tandfonline.comoup.comnih.gov

Cycloaddition Reactions in Azetidine Synthesis

[2+2] Cycloaddition reactions offer a direct route to the azetidine core by combining two two-atom components. The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is a notable example of this approach, providing an efficient pathway to functionalized azetidines. rsc.org

Key aspects of cycloaddition strategies include:

Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition is a powerful tool for constructing four-membered heterocyclic rings. rsc.org It can proceed through either the excited singlet state of the imine, which is often a concerted and stereoselective process, or through a triplet state. rsc.org

Ketene-Imine Cycloaddition (Staudinger Reaction): The reaction between a ketene (B1206846) and an imine is a versatile and widely used method for the synthesis of β-lactams (azetidin-2-ones), which can then be reduced to azetidines. researchgate.net The stereoselectivity of this reaction is a critical aspect and can be influenced by the reaction conditions. researchgate.net

Visible-Light-Mediated Cycloadditions: Recent advancements have led to the development of visible-light-mediated [2+2] cycloadditions for azetidine synthesis. springernature.comrsc.org These methods often utilize photocatalysts, such as iridium complexes, to facilitate the reaction under mild conditions. springernature.comrsc.orgchemrxiv.org For instance, the Schindler group has developed an intermolecular [2+2] photocycloaddition between cyclic oximes and alkenes using visible light and a triplet energy transfer mechanism. springernature.com

Cycloaddition TypeReactantsKey Features
Aza Paternò–BüchiImine, AlkenePhotochemical, can be stereoselective. rsc.org
Staudinger ReactionKetene, ImineForms β-lactams, versatile. researchgate.net
Visible-Light-MediatedOxime, AlkeneUses photocatalyst, mild conditions. springernature.comrsc.org

Modern and Advanced Synthetic Strategies

Contemporary approaches to the synthesis of methyl azetidine-2-carboxylate and its derivatives focus on improving efficiency, stereoselectivity, and functional group tolerance.

Enantioselective Synthesis of this compound

The demand for enantiomerically pure azetidine derivatives in medicinal chemistry has driven the development of asymmetric synthetic methods.

One notable strategy involves the diastereoselective α-alkylation of N-(1′-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester via its N-borane complex. rsc.org This method allows for the synthesis of various α-substituted azetidine-2-carboxylic acid esters from the inexpensive chiral source, (S)-1-phenylethylamine. rsc.org Another approach utilizes a biocatalytic process with the whole-cell catalyst Rhodococcus erythropolis AJ270. nih.gov This system can perform efficient enantioselective biotransformations of racemic 1-benzylazetidine-2-carbonitriles to produce the corresponding azetidine-2-carboxylic acids with excellent yields and enantiomeric excesses exceeding 99.5%. nih.gov The high enantioselectivity is attributed to the combined action of a non-enantioselective nitrile hydratase and a highly R-enantioselective amidase. nih.gov

A robust methodology for the highly enantioselective synthesis of 2-azetine-carboxylates has been developed using a copper(I) catalyst with a chiral sabox ligand. nih.gov These 2-azetines can then undergo stereoselective hydrogenation to yield tetrasubstituted azetidine-2-carboxylate derivatives as a single stereoisomer. nih.gov

MethodKey Reagent/CatalystOutcome
Diastereoselective α-alkylationN-borane complex of N-(1′-phenylethyl)azetidine-2-carboxylic acid tert-butyl esterVarious α-substituted azetidine-2-carboxylic acid esters. rsc.org
BiocatalysisRhodococcus erythropolis AJ270Enantiopure azetidine-2-carboxylic acids from racemic nitriles. nih.gov
Asymmetric CatalysisCopper(I) with chiral sabox ligandHighly enantioselective synthesis of 2-azetine-carboxylates. nih.gov

Photochemical Modifications of Azetidine-2-carboxylic Acids

Photochemical methods provide a powerful tool for the direct functionalization of the azetidine ring. Alkyl azetidines can be prepared through the photochemical modification of azetidine-2-carboxylic acids in both batch and flow systems. researchgate.netresearchgate.netnih.govacs.org This approach allows for the synthesis of these valuable building blocks for drug discovery in quantities ranging from milligrams to multigrams. researchgate.netresearchgate.netnih.govacs.org A collaborative study between Enamine and Pfizer has focused on the direct photochemical modifications of azetidine-2-carboxylic acids with alkenes, representing the first systematic study on this topic. chemrxiv.org

Strain-Release Strategies for Azetidine Synthesis

The inherent ring strain of certain bicyclic systems can be harnessed as a driving force for the synthesis of azetidines. This "strain-release" approach offers novel and efficient pathways to functionalized azetidine derivatives.

A prominent example involves the use of highly strained 1-azabicyclo[1.1.0]butanes (ABBs). The ring-opening of these compounds can be triggered by various reagents to produce substituted azetidines. A multicomponent ub.bwresearchgate.net-Brook rearrangement/strain-release-driven anion relay sequence has been developed for the modular synthesis of substituted azetidines. nih.gov This rapid reaction leverages the strain-release ring-opening of azabicyclo[1.1.0]butane to drive the equilibrium of the Brook rearrangement. nih.gov

Furthermore, a mild, visible-light-driven method has been reported to access densely functionalized azetidines by subjecting azabicyclo[1.1.0]butanes to radical strain-release photocatalysis. chemrxiv.orgthieme-connect.com This process is orchestrated by a novel organic photosensitizer that facilitates an energy-transfer process with various sulfonylimine precursors. chemrxiv.org The resulting radical intermediates are intercepted by the ABB through a strain-release process, leading to the formation of azetidines in high yields. chemrxiv.org

Organocatalytic Approaches to Functionalized Azetidines

Organocatalysis has emerged as a powerful tool for the synthesis of functionalized azetidines, offering mild and efficient routes to chiral molecules. mdpi.com These methods are attractive due to the general availability and stability of organocatalysts. mdpi.com

Another innovative organocatalytic method is the formal [2+2] annulation reaction. For instance, the reaction of isatin-derived N-tert-butylsulfonyl ketimines with allenoates, catalyzed by bifunctional cinchona alkaloid derivatives, produces enantioenriched spirooxindole-based 4-methyleneazetidines. mdpi.com Similarly, a formal [2+2] cycloaddition of N-sulfonyl-aldimines and allenoates using a bifunctional quinidine (B1679956) derivative as a catalyst affords R-configured azetidines in good yields and selectivities. mdpi.com

Domino reactions, such as the aza-Morita–Baylis–Hillman (aza-MBH) type, also provide access to highly functionalized azetidines. jst.go.jp The aza-MBH reaction sequence includes a Michael addition, Mannich reaction, proton transfer, and β-elimination. jst.go.jp Furthermore, L-proline has been used as a catalyst in the condensation of substituted aldehydes with anilines to generate Schiff bases, which are key intermediates in the synthesis of 1,2,3-trisubstituted azetidines. rsc.org

Table 1: Organocatalytic Synthesis of Functionalized Azetidines

Method Reactants Catalyst Product Type Yield Enantiomeric Excess (ee) Reference
Enantioselective α-chlorination Aldehydes, Primary Amines Organocatalyst C2-Alkyl Azetidines 22–32% 84–92% nih.gov
[2+2] Annulation Isatin-derived Ketimines, Allenoates Cinchona Alkaloid Derivative Spirooxindole-based Azetidines Good Enantioenriched mdpi.com
[2+2] Cycloaddition N-Sulfonyl-aldimines, Allenoates Bifunctional Quinidine Derivative R-Configured Azetidines Good Good mdpi.com
L-Proline Catalysis Substituted Aldehydes, Anilines L-Proline 1,2,3-Trisubstituted Azetidines - - rsc.org

Enzymatic Resolution Techniques for Stereoisomers

Enzymatic resolution is a critical technique for separating stereoisomers of azetidine derivatives, leveraging the high specificity of enzymes. pluscommunication.eu Lipases and proteases are commonly used as catalysts in nearly anhydrous organic solvents to perform stereospecific resolutions of carboxylic acid derivatives. pluscommunication.eu

A prominent example is the lipase-catalyzed preferential hydrolysis of a diastereomeric mixture of methyl 1-(1'-methyl)benzylazetidine-2-carboxylate. tandfonline.comtandfonline.comoup.com This process allows for the separation of the (2S,1'S) and (2R,1'S) isomers. tandfonline.comoup.com The undesired (2R,1'S)-isomer can be converted to the desired stereochemistry through a deprotonation and re-protonation process. tandfonline.comtandfonline.comoup.com Ultimately, this chemoenzymatic approach, followed by deprotection, provides enantiomerically pure (S)-azetidine-2-carboxylic acid in a 91% yield from the mixed isomers. tandfonline.comtandfonline.comnih.gov

Candida antarctica lipase (B570770) B (CAL-B) is a particularly effective biocatalyst in this context. mdpi.com It has been successfully used for the kinetic resolution of racemic esters through selective acetylation with vinyl acetate. mdpi.com Another related method is the Candida antarctica lipase-mediated ammoniolysis for the resolution of methyl N-alkyl-azetidine-2-carboxylates. oup.com

Synthesis via Malonic Ester Intermediates

A highly efficient, five-step synthesis for (S)-azetidine-2-carboxylic acid has been established using malonic ester intermediates. tandfonline.comtandfonline.comoup.comnih.gov This route provides the target compound with an enantiomeric excess greater than 99:9% and a total yield of 48%. tandfonline.comtandfonline.com

The key step in this synthesis is the formation of the four-membered azetidine ring. tandfonline.comnih.gov This is achieved through the cyclization of dimethyl (S)-(1'-methyl)benzylaminomalonate by treating it with 1,2-dibromoethane and cesium carbonate in dimethylformamide (DMF), resulting in an excellent yield of 99%. tandfonline.comtandfonline.comnih.govresearchgate.net

Following the cyclization, a Krapcho dealkoxycarbonylation is performed on the resulting dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate. tandfonline.comtandfonline.comoup.com This step proceeds with preferential formation of the desired (2S,1'S)-monoester over the (2R,1'S)-isomer in a 2.7:1 ratio, with a total yield of 78%. tandfonline.comtandfonline.comoup.comnih.gov The use of a chiral auxiliary on the nitrogen atom is crucial for this diastereoselectivity. tandfonline.comnih.gov

Table 2: Key Steps in Malonic Ester Synthesis of (S)-Azetidine-2-carboxylic Acid

Step Reaction Reagents/Conditions Product Yield Diastereomeric Ratio (S:R) Reference
1 Azetidine Ring Formation 1,2-dibromoethane, Cs₂CO₃, DMF Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate 99% - tandfonline.comtandfonline.comnih.gov
2 Krapcho Dealkoxycarbonylation LiCl, DMSO, 140 °C Methyl 1-(1'-methyl)benzylazetidine-2-carboxylate 78% 2.7:1 tandfonline.comtandfonline.comoup.com
3 Enzymatic Hydrolysis & Deprotection Lipase, H₂/Pd-C (S)-Azetidine-2-carboxylic acid 91% (from mixture) >99:9% ee tandfonline.comtandfonline.com

Aza-Michael Addition Strategies

The aza-Michael addition is a versatile and powerful method for constructing C-N bonds and has been applied to the synthesis of functionalized azetidines. mdpi.com This strategy can be used to prepare various NH-heterocyclic derivatives. mdpi.com

One successful application involves the aza-Michael addition of various NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate. mdpi.comresearchgate.net This reaction produces functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.net For example, the addition of 1H-imidazole, 1H-benzimidazole, and 1H-indole resulted in yields of 53%, 56%, and 55%, respectively. mdpi.com

Another approach utilizes a one-pot protocol where diethyl N-arylphosphoramidates are added to Morita-Baylis-Hillman adducts. clockss.org This reaction proceeds through an aza-Michael intermediate, followed by an intramolecular cyclization sequence to yield azetidine-3-carbonitriles and azetidine-3-carboxylates in high yields of 94-96%. clockss.org Intramolecular Michael additions have also been reported as a practical extension for azetidine synthesis. clockss.org

Suzuki-Miyaura Cross-coupling in Azetidine Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds and has been widely used to functionalize the azetidine ring. mdpi.com This method allows for the diversification of azetidine scaffolds by introducing aryl, vinyl, or other organic groups. mdpi.comacs.org

A notable application is the functionalization of a brominated pyrazole-azetidine hybrid with various boronic acids, enabling the synthesis of novel heterocyclic amino acid derivatives. mdpi.comresearchgate.net Additionally, a mechanistically distinct Suzuki-Miyaura-type cross-coupling has been developed for secondary alkyl iodides, including 3-iodo-N-Boc-azetidine, using a copper catalyst. acs.org This process relies on halogen-atom transfer mediated by α-aminoalkyl radicals. acs.org

Nickel-catalyzed Suzuki Csp²–Csp³ cross-coupling has also been employed to synthesize azetidines that bear all-carbon quaternary centers. acs.org This is achieved through the ring-strain release of 1-azabicyclo[1.1.0]butane (ABB) with commercially available boronic acids. acs.org Furthermore, functionalized azetidines can undergo Suzuki-Miyaura coupling; for example, an azetidine derivative was shown to react with phenylboronic acid to provide the corresponding biphenyl (B1667301) product quantitatively. jst.go.jp

Synthesis of Substituted this compound Derivatives

Preparation of 2-Substituted Azetidines

Another powerful strategy involves the diastereoselective α-alkylation of N-borane complexes derived from chiral 1-arylethylamines. rsc.orgrsc.org This method enables the synthesis of various optically active 2-substituted azetidine-2-carbonitriles. rsc.orgrsc.org The four-membered ring of azetidines is relatively rigid, which facilitates stereoselective functionalization by leveraging the steric effects of existing substituents. rsc.org

For the synthesis of specific derivatives like 2-methyl-azetidine-2-carboxylic acid, a practical method involves using (S)-phenylglycinol as a resolving agent. researchgate.net The resulting diastereomeric amides can be conveniently separated by flash chromatography. researchgate.net

A robust methodology for creating highly substituted systems involves a copper(I)-catalyzed imido-ylide [3+1]-cycloaddition to produce 2-azetine-carboxylates. nih.gov These intermediates can then undergo stereoselective hydrogenation to form a single stereoisomer of a tetrasubstituted azetidine-2-carboxylate derivative. nih.gov

Synthesis of 3-Substituted Azetidines

The synthesis of 3-substituted azetidines, including derivatives of this compound, is a significant area of research due to the prevalence of this structural motif in medicinally important compounds. researchgate.netrsc.org A variety of synthetic strategies have been developed to introduce substituents at the C3-position of the azetidine ring, often starting from readily available precursors. researchgate.netrsc.org

One common approach involves the functionalization of pre-formed azetidine rings. For instance, N-protected azetidine-2-carboxylic acid derivatives can undergo stereoselective C–H activation at the C3-position, followed by functionalization. nih.gov This method allows for the introduction of various substituents, including aryl and heteroaryl groups. nih.gov Another strategy relies on the nucleophilic substitution of a leaving group at the C3-position. For example, N-Boc-3-iodoazetidine can be treated with organolithium reagents to generate a highly reactive intermediate that can be quenched with various electrophiles to introduce a range of substituents. researchgate.net

Ring-closing reactions of acyclic precursors are also widely employed. A general and scalable two-step method involves the synthesis of oxiranylmethyl-benzylamine derivatives, which then undergo a kinetically controlled cyclization to form the azetidine ring with high regio- and diastereoselectivity. acs.org This approach has demonstrated good functional group tolerance. acs.org Additionally, enantiomerically pure N,N-disubstituted β-amino alcohols can be converted to the corresponding β-amino chlorides, which then undergo intramolecular anionic ring-closure to yield fully protected 2,3-cis-disubstituted azetidinic amino acids. arkat-usa.org

Furthermore, the modification of existing side chains on the azetidine ring provides another avenue to 3-substituted derivatives. For example, 3-allyl-azetidine-2-carboxylic acid esters can be synthesized and the allyl group can be further modified through reactions like hydroboration-oxidation to introduce hydroxylated side chains, or through ozonolysis followed by reduction or oxidation to create other functionalities. nih.gov These methods provide access to a diverse range of 3-substituted azetidine-2-carboxylic acid analogs. nih.govresearchgate.net

A notable method for creating 3,3-disubstituted azetidines involves a strain-release homologation of azabicyclo[1.1.0]butanes with boronic esters. This reaction proceeds with high efficiency and tolerates a variety of functional groups, providing access to a wide array of 3,3-disubstituted azetidines. rsc.org

The following table summarizes selected synthetic methods for 3-substituted azetidines:

Starting MaterialReagents and ConditionsProductKey Features
N-protected azetidine-2-carboxylic acidPd(OAc)₂, AgOAc, (BnO)₂PO₂H3-Aryl-azetidine-2-carboxylic acid derivativeStereoselective C-H arylation
N-Boc-3-iodoazetidinen-Hexyllithium, then electrophile3-Substituted-N-Boc-azetidineGeneration of a reactive organolithium intermediate
Epichlorohydrin or tosylatesBenzylamine, then LiDA-KOR2-ArylazetidinesScalable, regio- and diastereoselective
N,N-disubstituted β-amino alcoholThionyl chloride, then base2,3-cis-disubstituted azetidinic amino acidIntramolecular anionic ring-closure
α-tert-butyl β-methyl N-(PhF)aspartateAllylation, reduction, tosylation, intramolecular N-alkylation3-Allyl-azetidine-2-carboxylic acid esterMulti-step synthesis with side chain modification
Azabicyclo[1.1.0]butaneBoronic ester, AcOH3,3-Disubstituted azetidineStrain-release homologation

Access to Spirocyclic Azetidine Scaffolds

Spirocyclic azetidines, which feature a spiro center at one of the ring carbons, represent a unique and increasingly important class of three-dimensional building blocks in medicinal chemistry. nih.govresearchgate.net Their rigid structures can lock in specific conformations, which can be advantageous for biological activity. researchgate.net Several synthetic strategies have been developed to access these complex scaffolds.

One of the most prominent methods for constructing spirocyclic azetidines is through cycloaddition reactions. The Staudinger ketene-imine cycloaddition is a powerful tool for synthesizing spiro[azetidine-2,3'-indoline]-2',4-diones. rsc.org This one-pot reaction of substituted acetic acids and Schiff bases can be modulated to achieve either cis- or trans-diastereoselectivity. rsc.org Another important cycloaddition is the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between imines and alkenes. rsc.orgresearchgate.net Visible-light-mediated aza-Paternò-Büchi reactions using 2-isoxazoline-3-carboxylates as oxime precursors have been successfully employed to synthesize spirocyclic azetidines. rsc.org Furthermore, [3+2] cycloaddition reactions of azomethine ylides with various dipolarophiles can lead to complex spiro heterocyclic systems containing an azetidine ring. nih.gov

Another approach involves the functionalization of pre-existing cyclic structures. For example, multifunctional spirocycles can be synthesized from common cyclic carboxylic acids in a two-step sequence involving the formation of an azetidinone (a β-lactam) followed by its reduction to the corresponding azetidine. nih.gov This method has been applied to the synthesis of spirocyclic amino acids that have shown promise as analogues of existing drugs. nih.gov

A Ti(IV)-mediated Kulinkovich-type coupling of oxime ethers with alkyl Grignard reagents has also been reported for the synthesis of spirocyclic NH-azetidines. rsc.org This method is notable for its broad substrate scope and the ability to construct densely functionalized azetidines. rsc.org Additionally, on-DNA synthesis of spirocyclic azetidines has been achieved via a photocatalyzed [2+2] cycloaddition, highlighting the potential for these scaffolds in the generation of DNA-encoded libraries for drug discovery. thieme-connect.com

The following table provides an overview of selected methods for the synthesis of spirocyclic azetidines:

Reaction TypeKey ReactantsProduct TypeKey Features
Staudinger CycloadditionSubstituted acetic acids, Schiff basesSpiro[azetidine-2,3'-indoline]-2',4-dionesDiastereoselectivity can be controlled. rsc.org
Aza-Paternò-Büchi Reaction2-Isoxazoline-3-carboxylates, alkenesSpirocyclic azetidinesVisible-light mediated, photocatalytic. rsc.org
[3+2] CycloadditionAzomethine ylides, dipolarophilesComplex spiro heterocyclesGood yields and diastereoselectivity. nih.gov
Reduction of AzetidinonesCyclic carboxylic acidsSpirocyclic azetidinesTwo-step sequence from common starting materials. nih.gov
Kulinkovich-type CouplingOxime ethers, Grignard reagentsSpirocyclic NH-azetidinesTi(IV)-mediated, broad substrate scope. rsc.org
On-DNA Photocatalyzed [2+2] CycloadditionIsoxazoline carboxylates, alkenesOn-DNA spirocyclic azetidinesCompatible with DNA-encoded library synthesis. thieme-connect.com

Challenges and Future Directions in Azetidine Synthesis

Despite significant progress in the synthesis of azetidines, including this compound and its derivatives, several challenges remain. rsc.orgrsc.orgresearchwithrutgers.com The inherent ring strain of the four-membered ring, while a source of unique reactivity, also makes their synthesis challenging, often requiring specific and sometimes harsh reaction conditions. rsc.orgresearchwithrutgers.com

One of the primary challenges is the development of more efficient and general methods for the construction of the azetidine ring. researchgate.netresearchgate.net Many existing methods suffer from limitations in substrate scope, functional group tolerance, or require multi-step syntheses. researchgate.netresearchgate.net There is a particular need for methods that allow for the stereocontrolled synthesis of highly substituted azetidines, as stereochemistry often plays a crucial role in biological activity. chemrxiv.org

The selective functionalization of the azetidine ring is another area that requires further development. rsc.orgresearchgate.net While methods for C3-functionalization have advanced, the selective functionalization of other positions, particularly in the presence of multiple reactive sites, remains a challenge. The development of metal-catalyzed selective σ-N–C bond functionalization and enantioselective protocols involving azetidines are key areas for future research. rsc.org Late-stage functionalization of complex molecules containing an azetidine ring is also a highly desirable but often difficult goal. researchgate.net

Future directions in azetidine synthesis are likely to focus on addressing these challenges. The development of novel catalytic systems, including those based on transition metals and organocatalysis, will be crucial for achieving higher efficiency, selectivity, and functional group tolerance. rsc.orgrsc.org The use of flow chemistry is also emerging as a powerful tool for controlling reactive intermediates and improving the safety and scalability of azetidine synthesis. researchgate.net

Medicinal Chemistry Applications of Methyl Azetidine 2 Carboxylate and Azetidine Scaffolds

Applications in Drug Discovery and Design

The application of azetidines in drug discovery is broad, with researchers exploring their potential in various therapeutic areas. researchgate.netontosight.ai Their unique structure allows them to interact with biological targets like enzymes and receptors in specific ways, making them valuable for designing new therapeutic agents. ontosight.aiontosight.ai The synthesis of multifunctional spirocyclic azetidines, for example, has led to the development of analogues of existing drugs with improved activity and reduced toxicity. researchgate.net

Azetidine (B1206935) derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govwisdomlib.orgontosight.ai The ability to create large and diverse libraries of azetidine-based compounds allows for high-throughput screening to identify new lead compounds for various diseases. technologynetworks.comsciencedaily.comrice.edu

A significant area of application for azetidines is in the development of compound libraries focused on the central nervous system (CNS). nih.govacs.orgresearchgate.net Designing molecules that can effectively cross the blood-brain barrier (BBB) to act on CNS targets presents a major challenge in drug discovery. acs.org Azetidine-based scaffolds are well-suited for this purpose due to their favorable physicochemical properties. nih.govacs.orgresearchgate.net

Researchers have focused on synthesizing and profiling diverse collections of azetidine-based scaffolds to generate lead-like molecules for CNS applications. nih.govacs.orgresearchgate.net This involves creating libraries of compounds with optimized properties such as low molecular weight, appropriate lipophilicity, and a limited number of hydrogen bond donors and acceptors, all of which are crucial for BBB penetration. nih.govacs.org By taking a data-driven approach to scaffold selection and library production, researchers aim to increase the efficiency of identifying new chemical entities for CNS drug development. acs.org The synthesis of a 1976-membered library of spirocyclic azetidines with ideal properties for CNS applications demonstrates the potential of this strategy. nih.govacs.orgresearchgate.net

Azetidine scaffolds are particularly promising for the design of drugs targeting neurological disorders. technologynetworks.comsciencedaily.comrice.edu They have been incorporated into compounds aimed at treating conditions such as Parkinson's disease, Tourette's syndrome, and attention deficit hyperactivity disorder (ADHD). technologynetworks.comsciencedaily.comrice.edu The rigid nature of the azetidine ring can help to lock a molecule into a specific conformation that is optimal for binding to a neurological target. enamine.net

For example, azetidine and pyrrolidine (B122466) derivatives have been designed and evaluated as dual norepinephrine (B1679862) reuptake inhibitors and 5-HT(1A) partial agonists, a combination of activities that may be beneficial for treating neuropsychiatric disorders like ADHD, depression, and anxiety. nih.gov Furthermore, azetidine derivatives have been explored as modulators of the GABA transporter 1 (GAT1), which is involved in neurological disorders. frontiersin.org The substitution of a piperidine (B6355638) ring with an azetidine ring in known GAT1 blockers has resulted in derivatives with moderate inhibitory potential. frontiersin.org A novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has also shown neuroprotective effects in brain ischemia/reperfusion injury models. nih.gov

The ability of a drug to penetrate the blood-brain barrier (BBB) is a critical factor for its efficacy in treating central nervous system (CNS) disorders. acs.org The physicochemical properties of a molecule, such as its size, polarity, and lipophilicity, play a significant role in its ability to cross the BBB. acs.org Azetidines possess characteristics that can be advantageous for BBB penetration. evitachem.com

The small, rigid, and polar nature of the azetidine ring can be leveraged to design CNS-active compounds. acs.orgacs.org By carefully selecting and modifying azetidine scaffolds, chemists can create molecules that fall within the narrow window of physicochemical properties required for successful BBB penetration. acs.org For instance, a study on potent and selective human neuronal nitric oxide synthase inhibitors showed that incorporating an azetidine ring in the tail of the molecule resulted in a compound with a significantly lower efflux ratio in Caco-2 bidirectional assays, indicating a greater potential for brain penetration. nih.gov This highlights the potential of using azetidines to overcome the challenges of drug delivery to the CNS. nih.govresearchgate.net

Azetidine Derivatives as Bioactive Molecules

Azetidine derivatives represent a versatile class of compounds with a broad spectrum of biological activities. researchgate.net The strained four-membered ring imparts unique chemical reactivity that can be harnessed for various applications in medicinal chemistry. ijmrset.com The synthesis of novel azetidinone derivatives, which are precursors to many bioactive azetidines, continues to be an active area of research. jocpr.com

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. wisdomlib.org Azetidine derivatives, particularly 2-azetidinones (β-lactams), have a long history as potent antibacterial agents, with penicillin and cephalosporins being famous examples. wisdomlib.org Research continues to explore new azetidinone derivatives to combat resistant bacterial strains. wisdomlib.orgmedipol.edu.tr

Several studies have reported the synthesis and evaluation of new azetidine derivatives with significant antimicrobial and antitubercular activities. jocpr.compsu.eduajrconline.org For instance, a series of N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives showed significant activity against Staphylococcus aureus, Escherichia coli, Candida albicans, and Mycobacterium tuberculosis. psu.edu Another study on N-[(2-oxo-3-chloro-4-substituted phenyl-azetidineimino)-propyl] derivatives bearing indole (B1671886) moieties also demonstrated moderate to excellent antitubercular and antimicrobial activities. jocpr.com The presence of the β-lactam ring is crucial for the pharmacological activity, and modifications at other positions on the azetidine ring can further enhance this activity. psu.eduajrconline.org

Anticancer and Antitumor Properties

The rigid four-membered ring of the azetidine scaffold has been extensively studied by researchers for its ability to interact with various molecular targets, making it a valuable component in the design of small-molecule targeted anticancer agents. researchgate.net These agents are being developed to address significant challenges in cancer therapy, such as drug resistance and cytotoxicity to healthy cells. researchgate.net

L-azetidine-2-carboxylic acid (A2C), a proline analogue, has been investigated for its antitumor properties. nih.gov In laboratory settings, A2C demonstrated selective inhibition of tumor cells that produce basement-membrane collagen. nih.gov Specifically, it has been shown to inhibit the growth of type IV collagen-producing 450.1 murine mammary cancer cells in vitro with an IC₅₀ value of 7.6 µg/ml. caymanchem.com The mechanism is believed to involve the destabilization of the collagen triple helix as A2C is incorporated during protein synthesis. caymanchem.com However, when tested in vivo against transplantable tumors that also synthesize basement-membrane collagen, A2C was found to be inactive and caused considerable liver toxicity at the tested doses. nih.govcaymanchem.com Another study noted that the amino acid analog azetidine-2-carboxylic acid acts as a potent sensitizer (B1316253) to ionizing radiation in H35 hepatoma cells, enhancing cell killing when combined with X-ray treatments. nih.gov

More recent research has focused on novel azetidine derivatives. A series of azetidine amides has been identified as potent, direct small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein hyperactivated in many human tumors. acs.org These compounds, such as the oxazole-based peptidomimetic S3I-M2001, work by selectively disrupting the active STAT3:STAT3 dimers. acs.org In vitro studies demonstrated that azetidine analogues can effectively inhibit the DNA-binding activity of STAT3. acs.org Furthermore, specific analogues like 7g showed significant inhibition of colony formation in human MDA-MB-231 breast cancer cells at a concentration of 0.5 μM. acs.org These azetidine compounds represent a promising class of new chemical entities for the development of future anticancer agents. acs.org

Table 1: Anticancer and Antitumor Activity of Azetidine Derivatives

Compound/Class Target/Mechanism Cell Line Activity Citation
L-azetidine-2-carboxylic acid (A2C) Collagen Production Inhibition 450.1 murine mammary cancer IC₅₀ = 7.6 µg/ml caymanchem.com
Azetidine Amides (e.g., S3I-M2001) STAT3 Dimerization Inhibition NIH3T3/v-Src fibroblasts Inhibit STAT3 DNA-binding acs.org

Anti-inflammatory and Antimalarial Activities

Azetidine-containing derivatives have been recognized for a wide spectrum of pharmacological effects, including potential applications in treating inflammatory diseases. researchgate.netnih.gov

The azetidine scaffold has proven particularly fruitful in the development of novel antimalarial agents, a critical need due to increasing resistance to existing drugs. nih.govacs.org One promising class is the bicyclic azetidines that target the Plasmodium falciparum phenylalanyl-tRNA synthetase. nih.govacs.org A key example from this class, BRD3914 , exhibits potent activity with an EC₅₀ of 15 nM and has been shown to provide a durable cure in P. falciparum-infected mice after four oral doses. nih.govacs.org

Another important group of antimalarial azetidines is the azetidine-2-carbonitriles, which inhibit the P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme for pyrimidine (B1678525) biosynthesis in the parasite. nih.govacs.orgresearchgate.net The initial hit compound, BRD7539 , was potent against both blood-stage (EC₅₀ = 0.010 μM) and liver-stage (EC₅₀ = 0.015 μM) parasites. nih.govacs.org Optimization of this scaffold led to the development of BRD9185 , which shows excellent in vitro activity against multidrug-resistant blood-stage parasites (EC₅₀ = 0.016 μM) and is curative in a P. berghei mouse model after only three doses. nih.govacs.org These findings establish azetidine-2-carbonitriles as a potent and selective new class of PfDHODH inhibitors. nih.govacs.org

Table 2: Antimalarial Activity of Azetidine Scaffolds

Compound Target Enzyme Parasite Strain Activity (EC₅₀) Citation
BRD3914 P. falciparum phenylalanyl-tRNA synthetase P. falciparum 15 nM nih.govacs.org
BRD7539 P. falciparum dihydroorotate dehydrogenase (PfDHODH) P. falciparum (Dd2, multidrug-resistant) 0.010 μM nih.govacs.org

| BRD9185 | P. falciparum dihydroorotate dehydrogenase (PfDHODH) | P. falciparum (multidrug-resistant) | 0.016 μM | nih.govacs.org |

Enzyme Inhibitors and Receptor Ligands

The unique structural properties of the azetidine ring make it a valuable scaffold for designing molecules that can interact with a diverse range of biological macromolecules, including enzymes and receptors. nih.gov

Enzyme Inhibitors Azetidine derivatives have been successfully developed as potent inhibitors for various enzymes. As noted previously, bicyclic azetidines and azetidine-2-carbonitriles are effective inhibitors of parasitic enzymes, namely P. falciparum phenylalanyl-tRNA synthetase and dihydroorotate dehydrogenase, respectively. nih.govnih.gov In a different therapeutic area, N-acyl derivatives of L-azetidine-2-carboxylic acid have been patented as inhibitors of the angiotensin-converting enzyme (ACE), which is a key target in managing hypertension. google.com Additionally, derivatives of 4-oxoazetidine-2-carboxylate have been synthesized and tested as peptidomimetics, with some compounds showing weak inhibitory activity against pancreatic elastase (PPE). nih.gov

Receptor Ligands The azetidine scaffold has been incorporated into ligands for several important central nervous system receptors. A notable example is A-85380 (3-[(S)-2-azetidinylmethoxy]pyridine), a potent and selective ligand for the human α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov Its fluoro derivative, F-A-85380 , binds with extremely high affinity, displacing other radioligands with Kᵢ values in the picomolar range (46-48 pM). nih.gov Other 2-arylazetidines have also been identified as interesting ligands for nicotinic receptors. gre.ac.uk Beyond cholinergic systems, various azetidine derivatives have been synthesized and evaluated as dopamine (B1211576) D2 and D4 receptor antagonists and as selective agonists for 5-HT1D receptors, indicating the broad applicability of this scaffold in neuroscience drug discovery. researchgate.netscispace.com

Table 3: Azetidine Derivatives as Enzyme Inhibitors and Receptor Ligands

Compound/Class Target Biological Activity Activity Metric Citation
Enzyme Inhibitors
Bicyclic Azetidines (e.g., BRD3914) P. falciparum Phenylalanyl-tRNA Synthetase Antimalarial EC₅₀ = 15 nM nih.govacs.org
Azetidine-2-carbonitriles (e.g., BRD9185) P. falciparum Dihydroorotate Dehydrogenase Antimalarial EC₅₀ = 0.016 μM nih.govacs.org
N-acyl-L-azetidine-2-carboxylic acids Angiotensin-Converting Enzyme (ACE) ACE Inhibitor N/A google.com
4-Oxoazetidine-2-carboxylate derivatives Pancreatic Elastase (PPE) Weak Inhibitor N/A nih.gov
Receptor Ligands
F-A-85380 α4β2 Nicotinic Acetylcholine Receptor High-affinity Ligand Kᵢ = 46-48 pM nih.gov
N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide Dopamine D4 Receptor Antagonist N/A researchgate.net

Conformationally Restricted Analogs of Natural Amino Acids

The four-membered ring of azetidine-2-carboxylic acid and its derivatives imposes significant conformational constraints compared to more flexible, open-chain molecules or larger ring systems. This property has been leveraged to create rigid analogs of natural amino acids, which are valuable tools for probing biological systems and developing new therapeutics. sigmaaldrich.comresearchgate.net

L-Proline Analogs

L-Azetidine-2-carboxylic acid (A2C) is a naturally occurring non-proteinogenic amino acid that serves as a structural analog of L-proline. nih.govcaymanchem.comacs.org The primary difference is the substitution of proline's five-membered pyrrolidine ring with the smaller, more strained four-membered azetidine ring. oup.com This structural change makes A2C a conformationally restricted proline mimic. sigmaaldrich.com When A2C is mistakenly incorporated into proteins in place of proline, its distinct geometry can alter peptide chain torsion angles and disrupt protein secondary and tertiary structures. caymanchem.comoup.com A prominent example of this is its ability to destabilize the collagen triple helix, a protein rich in proline residues. caymanchem.com This property formed the basis for its evaluation as an antitumor agent targeting collagen-producing cancer cells. nih.gov

β-Alanine Analogs

Azetidine derivatives have been designed and synthesized to act as conformationally restricted analogs of β-alanine. researchgate.netnih.govresearchgate.net These analogs have been particularly useful in studying GABA transporters, as β-alanine is a substrate for these transporters. In one study, a series of azetidine-3-carboxylic acid derivatives were evaluated as inhibitors of GABA uptake. The most potent inhibitor of the GAT-3 transporter was found to be the β-alanine analog 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d ), which displayed an IC₅₀ value of 15.3 μM. nih.gov The activity of these analogs was highly dependent on the substitution pattern on the azetidine ring and the nature of attached lipophilic groups. nih.govresearchgate.net

Gabapentin Analogs

Gabapentin is an analog of the neurotransmitter γ-aminobutyric acid (GABA). Researchers have explored azetidine derivatives as conformationally constrained GABA analogs to develop novel inhibitors of GABA transporters (GATs). researchgate.netnih.govresearchgate.net A study of azetidine derivatives substituted at the 2- or 3-position with a carboxylic acid or acetic acid moiety found that several compounds acted as potent GAT inhibitors. The highest potency at the GAT-1 transporter was observed for azetidin-2-ylacetic acid derivatives containing a lipophilic 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety, with IC₅₀ values of 2.83 μM and 2.01 μM, respectively. nih.gov These findings highlight the utility of the azetidine scaffold in creating rigid structures that can selectively target components of the GABAergic system.

Table 4: Azetidine-Based Amino Acid Analogs

Parent Amino Acid Azetidine Analog Type Example Application/Target Citation
L-Proline L-Azetidine-2-carboxylic acid Disruption of collagen structure; Antitumor agent evaluation nih.govcaymanchem.comoup.com
β-Alanine Azetidine-3-carboxylic acid derivatives GAT-3 transporter inhibition nih.govresearchgate.net

Table of Mentioned Compounds

Compound Name
Methyl azetidine-2-carboxylate
L-azetidine-2-carboxylic acid (A2C)
L-Proline
β-Alanine
Gabapentin
S3I-M2001
BRD3914
BRD7539
BRD9185
4-oxoazetidine-2-carboxylate
A-85380 (3-[(S)-2-azetidinylmethoxy]pyridine)
F-A-85380 (2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine)
N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid
Azetidin-2-ylacetic acid

Structure-Activity Relationship (SAR) Studies of Azetidine Derivatives

The rigid, three-dimensional structure of the azetidine ring makes it a valuable scaffold in medicinal chemistry. Structure-activity relationship (SAR) studies of various azetidine derivatives have provided crucial insights into the structural requirements for their biological activities, guiding the design of more potent and selective therapeutic agents.

One area of investigation has been in the development of inhibitors for the hepatitis C virus (HCV) NS3 protease. In the search for new analogs of boceprevir (B1684563) and telaprevir, researchers replaced the original pyrrolidine moiety with azetidine and spiroazetidine structures. nih.govresearchgate.net It was discovered that a simple, unsubstituted azetidine ring was detrimental to the inhibitory activity. nih.gov However, the incorporation of a spirocyclic azetidine, specifically 1′,3′-dihydrospiro[azetidine-3,2′-indene], at the P2 position led to a compound with an EC50 of 0.8 μM against HCV. nih.govresearchgate.net Unfortunately, cytotoxicity issues with this series of compounds prevented their further development. nih.gov

In the realm of antibacterial agents, SAR studies on 7-azetidinylquinolones have highlighted the critical importance of stereochemistry. nih.gov For a series of compounds with a 7-(3-amino-2-methyl-1-azetidinyl) moiety, it was determined that the absolute configuration at the asymmetric centers of both the azetidine ring and the quinolone core was essential for potent in vitro activity and in vivo efficacy. nih.gov Specifically, the (2S,3R) configuration of the 3-amino-2-methylazetidine moiety was found to confer the best antibacterial activity across all new compounds synthesized. nih.gov

Azetidine derivatives have also been explored as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. acs.orgnih.gov Researchers optimized previously reported proline-based STAT3 inhibitors by replacing the proline with an (R)-azetidine-2-carboxamide, which resulted in a new series of analogues with sub-micromolar potencies. acs.org Further SAR exploration revealed that modifications to improve cell membrane permeability and other physicochemical properties were critical. acs.orgnih.gov For instance, certain substitutions led to compounds that could significantly inhibit colony formation in human breast cancer cells at sub-micromolar concentrations. acs.org

The conformational constraint provided by the azetidine ring has been shown to be influential in the activity of dipeptide inhibitors of human cytomegalovirus (HCMV). nih.gov SAR studies on a prototype azetidine-containing dipeptide revealed that a benzyloxycarbonyl group at the N-terminus, an aliphatic C-terminal side-chain, and an unsubstituted or aliphatically substituted C-carboxamide were all essential for anti-HCMV activity. nih.gov

Furthermore, azetidine derivatives have been investigated as GABA uptake inhibitors. researchgate.net The potency of these compounds was found to be highly dependent on the position of the carboxylic acid moiety on the azetidine ring and the nature of lipophilic groups attached. researchgate.net

The versatility of the azetidine scaffold is also evident in the development of Proteolysis Targeting Chimeras (PROTACs). acs.org In designing PROTACs to degrade BRD9 and BRD7, the piperazine (B1678402) moiety of initial compounds was replaced with an azetidine group, leading to a new set of potent degraders. acs.org

The following table summarizes key SAR findings for various azetidine derivatives:

Table 1: Structure-Activity Relationship (SAR) of Azetidine Derivatives
Therapeutic Target Azetidine Scaffold Modification Key SAR Findings Reference(s)
HCV NS3 Protease Replacement of pyrrolidine with spiroazetidines at P2 position Simple azetidine is inactive; spirocyclic azetidines can be potent but may have cytotoxicity issues. nih.govresearchgate.net
Bacterial DNA Gyrase/Topoisomerase IV 7-(3-amino-2-methyl-1-azetidinyl) quinolones The (2S,3R) stereochemistry of the azetidine moiety is crucial for optimal antibacterial activity. nih.gov
STAT3 (R)-azetidine-2-carboxamides Replacement of proline with (R)-azetidine-2-carboxamide significantly increases potency. acs.orgnih.gov
HCMV Protease Dipeptides containing a 2-azetidine residue N-terminal benzyloxycarbonyl, aliphatic C-terminal side-chain, and specific C-carboxamide substitutions are required for activity. nih.gov
GABA Transporter 1 (GAT1) Azetidine-2-carboxylic acid and azetidine-3-carboxylic acid derivatives Activity is strongly dependent on the position of the carboxylic acid and the nature of lipophilic substituents. researchgate.net
Bromodomain-Containing Proteins (PROTACs) Replacement of piperazine with azetidine in the linker Azetidine can serve as an effective linker component in potent PROTAC degraders. acs.org

Azetidine-Containing Drugs in Clinical Trials and Marketed Drugs

The azetidine scaffold is a privileged motif that is increasingly being incorporated into drugs due to its ability to impart favorable physicochemical properties and provide novel three-dimensional structures for interacting with biological targets. pharmablock.comresearchgate.net At least seven approved drugs contain an azetidine ring. chemrxiv.org The presence of this strained ring system can offer advantages such as improved aqueous solubility and the exploration of new intellectual property space. pharmablock.com

A number of azetidine-containing compounds have advanced into clinical trials for various indications. pharmablock.comchemrxiv.org For example, spiroazetidines, which feature a spirocyclic fusion to the azetidine ring, are present in several clinical candidates. pharmablock.com These include:

AZD1979 , an antagonist of the melanin-concentrating hormone receptor 1 (MCHr1) developed by AstraZeneca for the potential treatment of diabetes. pharmablock.com

PF-5190457 , a ghrelin receptor inverse agonist from Pfizer that was investigated for obesity. pharmablock.com

VTP-50469 , an inhibitor of the menin-MLL interaction from Vitae Pharmaceuticals, studied for the treatment of leukemia. pharmablock.com

While no spiroazetidine-containing drugs have yet been approved for marketing, their progression into clinical trials underscores their therapeutic potential. pharmablock.com

Beyond spiroazetidines, other azetidine derivatives are also in clinical development or have reached the market. The anti-cholesterol drug Ezetimibe contains a monocyclic azetidin-2-one (B1220530) (a β-lactam ring), which is a less common feature in marketed drugs compared to fused β-lactam systems like in penicillin and cephalosporin (B10832234) antibiotics. lifechemicals.com

The following table lists some examples of azetidine-containing compounds that have been in clinical trials or are marketed drugs.

Table 2: Examples of Azetidine-Containing Drugs in Clinical Trials and on the Market
Compound Name Company Therapeutic Target/Indication Status Azetidine Moiety Reference(s)
AZD1979 AstraZeneca MCHr1 antagonist / Diabetes Clinical Trials Spiroazetidine (2-oxa-6-azaspiro[3.3]heptane) pharmablock.com
PF-5190457 Pfizer Ghrelin receptor inverse agonist / Obesity Clinical Trials Spiroazetidine-piperidine pharmablock.com
VTP-50469 Vitae Menin-MLL interaction inhibitor / Leukemia Clinical Trials Spiroazetidine-piperidine pharmablock.com
Ezetimibe Multiple Niemann-Pick C1-Like 1 (NPC1L1) inhibitor / Hypercholesterolemia Marketed Azetidin-2-one lifechemicals.com

Peptidomimetic and Nucleic Acid Chemistry with Methyl Azetidine 2 Carboxylate

Methyl Azetidine-2-carboxylate as an Amino Acid Surrogate

This compound is primarily utilized as a synthetic precursor to azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid that acts as a structural mimic of proline. google.comoup.com Proline's distinctive five-membered ring imposes significant conformational constraints on the peptide backbone, playing a crucial role in protein folding and structure. oup.commerckmillipore.com The four-membered ring of Aze, being a lower homologue of proline, introduces even greater rigidity and alters the local geometry of the peptide chain. oup.comnih.gov

This substitution of proline with Aze can lead to significant changes in the three-dimensional structure of proteins, affecting their function and stability. google.comnih.gov For instance, the misincorporation of Aze in place of proline has been shown to disrupt the triple helix of collagen and alter the conformation of hemoglobin. google.comnih.govnih.govresearchgate.net In medicinal chemistry, this ability to modify peptide conformation is harnessed to create peptidomimetics with enhanced properties, such as increased resistance to enzymatic degradation and improved receptor binding affinity. acs.orgresearchgate.net The azetidine (B1206935) ring is a key component in various natural products and has found applications in the development of pharmaceuticals. acs.orgresearchgate.netresearchgate.net

Incorporation into Peptides and Polypeptides

The incorporation of azetidine-2-carboxylic acid into peptide chains is a well-established strategy for modulating their biological activity and conformational preferences. researchgate.netumich.edu Synthetic methods have been developed to efficiently introduce Aze residues into peptides, both in solution and on solid phase. umich.edunih.gov The resulting azetidine-containing peptides often exhibit altered secondary structures and improved stability compared to their natural counterparts. nih.govresearchgate.net

The presence of an azetidine-2-carboxylic acid residue significantly influences the conformational landscape of a peptide. The four-membered ring restricts the possible values of the backbone dihedral angles (phi, φ and psi, ψ), thereby inducing specific secondary structures. nih.govumich.edu While proline is known to be a "helix breaker" and often induces β-turns, Aze has been shown to promote different types of turns and, in some contexts, can even stabilize helical structures. nih.govumich.educsic.es

Table 1: Comparison of Conformational Effects of Proline vs. Azetidine-2-carboxylic acid (Aze)

FeatureProline (Pro)Azetidine-2-carboxylic acid (Aze)References
Ring Size 5-membered4-membered oup.com
Flexibility More constrainedMore flexible due to reduced steric hindrance nih.gov
Turn Preference Primarily β-turns (Type I and II)Can induce γ-turns and β-turns csic.esresearchgate.net
Helical Propensity Generally a helix breakerCan stabilize certain helical structures; destabilizes collagen-like helices nih.govnih.govumich.edu

A significant conformational feature induced by azetidine-2-carboxylic acid and its derivatives is the γ-turn. A γ-turn is a three-residue turn stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue. csic.es Research has demonstrated that incorporating 2-alkyl-2-carboxyazetidines into model peptides efficiently promotes the formation of γ-turns. researchgate.netcsic.esacs.org

Theoretical and experimental studies, including molecular modeling, NMR spectroscopy, and X-ray diffraction, have confirmed the high propensity of azetidine-containing peptides to adopt γ-turn conformations. researchgate.netcsic.esacs.org This is in contrast to proline, which predominantly induces β-turns. csic.esresearchgate.net The ability to induce γ-turns is largely independent of the position of the azetidine residue within the peptide chain. csic.esacs.org This makes 2-alkyl-azetidine-2-carboxylic acids valuable tools for stabilizing specific turn structures in peptidomimetics, which is crucial for mimicking the bioactive conformation of peptides. nih.gov

Design and Synthesis of Peptide Mimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. researchgate.netbiosyn.comnih.gov The unique structural constraints imposed by the azetidine ring make this compound and its derivatives excellent scaffolds for the design of peptidomimetics. acs.orgresearchgate.net

The synthesis of azetidine-containing peptidomimetics often involves the incorporation of the azetidine core as a constrained amino acid surrogate. researchgate.netnih.gov This can be achieved through various synthetic strategies, including the intramolecular alkylation to form the azetidine ring and subsequent peptide couplings. researchgate.netresearchgate.net By replacing specific amino acids in a bioactive peptide with azetidine derivatives, it is possible to lock the peptide into its bioactive conformation, thereby increasing its potency and selectivity. upc.edu For example, azetidine-containing analogs of neurotrophin fragments have been synthesized to stabilize γ-turn conformations, which are important for their biological activity. nih.gov The development of spirocyclic peptidomimetics containing the azetidine nucleus further expands the structural diversity and potential applications of these compounds in drug discovery. thieme-connect.com

Nucleic Acid Chemistry Applications

The application of azetidine-2-carboxylic acid extends beyond peptidomimetics into the realm of nucleic acid chemistry. Its constrained structure makes it a candidate for inclusion in peptide nucleic acids (PNAs) and other nucleic acid analogs. PNAs are synthetic molecules that mimic the structure of DNA and RNA but have a peptide-like backbone, making them resistant to nuclease degradation.

While the direct incorporation of this compound into nucleic acids is less common, the underlying principles of using constrained scaffolds to control conformation are highly relevant. The synthesis of azetidine-based building blocks for modified nucleic acids is an area of ongoing research. researchgate.net The ability of the azetidine ring to pre-organize the backbone of a PNA or other nucleic acid analog could potentially enhance its binding affinity and specificity to target DNA or RNA sequences. Research into β-amino carboxylic esters with an azetidine skeleton highlights the development of new conformationally restricted building blocks that could be applied in this context. acs.org

Catalytic Applications of Azetidine Scaffolds

Azetidines in Various Catalytic Processes

Azetidine (B1206935) derivatives are recognized as important building blocks for the synthesis of a wide range of biologically active compounds and peptides. mdpi.com Their rigid four-membered ring structure is a key feature that has been exploited in the design of chiral ligands and organocatalysts. rsc.org The conformational constraints imposed by the azetidine ring can lead to enhanced control over the catalytic environment, which in turn can result in higher enantioselectivity in asymmetric catalysis. rsc.org

The applications of azetidine scaffolds in catalysis are diverse. They have been incorporated into ligands for metal-catalyzed reactions and have been used as the core structure for purely organic catalysts. The strain of the azetidine ring is a notable characteristic that influences its reactivity and stability, making it more stable than the three-membered aziridine (B145994) ring but more reactive than the five-membered pyrrolidine (B122466) ring. rsc.org This balance of properties allows for both facile handling and unique reactivity that can be triggered under specific reaction conditions. rsc.org

Role as Chiral Templates and Ligands

The chirality of azetidine derivatives, including those derived from azetidine-2-carboxylic acid, makes them excellent candidates for use as chiral templates and ligands in asymmetric synthesis. Optically active azetidine-2-carboxylic acid can be synthesized through methods that employ a chiral auxiliary, such as optically active α-methylbenzylamine, to control the stereochemistry during the formation of the azetidine ring. acs.orgnih.gov

Once synthesized, these chiral azetidine scaffolds can be incorporated into more complex molecular architectures to serve as chiral ligands for transition metal catalysts. For instance, chiral C2-symmetric 2,4-disubstituted azetidines have been developed and utilized as chiral ligands in the addition of diethylzinc (B1219324) to aldehydes. semanticscholar.org The rigidity of the azetidine framework is advantageous in creating a well-defined chiral pocket around the metal center, thereby directing the approach of the substrates and leading to high stereoselectivity. rsc.org

The following table summarizes the key features of azetidine scaffolds in their role as chiral templates and ligands:

FeatureDescriptionReference
Rigid Scaffold The four-membered ring provides a conformationally constrained backbone. rsc.org
Chirality Can be synthesized as single enantiomers, enabling asymmetric catalysis. acs.orgnih.gov
Tunability Substituents on the azetidine ring can be modified to fine-tune steric and electronic properties. semanticscholar.org
Enhanced Selectivity The well-defined chiral environment can lead to high enantioselectivity in catalytic reactions. rsc.org

Specific Catalytic Reactions Involving Azetidines

Derivatives of azetidine have been successfully employed as ligands or catalysts in a variety of important organic reactions. The following subsections detail their involvement in several key transformations.

While direct catalysis of the Henry reaction by methyl azetidine-2-carboxylate is not prominently reported, the broader utility of azetidine derivatives in asymmetric catalysis is relevant. For instance, cis-aminoazetidine products have been explored for their potential as ligands in asymmetric copper-catalyzed Henry reactions. researchgate.net The Henry reaction, which involves the formation of a carbon-carbon bond between a nitroalkane and a carbonyl compound, is a powerful tool for the synthesis of valuable β-nitro alcohols. The use of chiral ligands is crucial for controlling the stereochemical outcome of this reaction.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly biaryl structures. Azetidine-based ligands have been shown to be highly effective in palladium-catalyzed Suzuki-Miyaura reactions. Readily synthesized, water-stable Pd(II) complexes of tridentate azetidine-based ligands have demonstrated high activity for the coupling of aryl bromides with arylboronic acids, and are also effective for the coupling of aryl chlorides. researchgate.net

In a comparative study, new vicinal diamines based on aziridine and azetidine cores were synthesized and their catalytic activities as ligands in the Suzuki-Miyaura coupling were evaluated. mdpi.com The azetidine-based catalytic systems were effective for reactions with aryl halides, including challenging aryl chlorides, at catalyst loadings as low as 0.001% and at temperatures ranging from room temperature to 100 °C. mdpi.com The strain of the azetidine ring within the palladium-metallacycle was found to impact the outcome of the reaction. mdpi.com

The table below presents data on the performance of an azetidine-based palladium catalyst in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid.

Aryl HalideCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
4-Bromotoluene0.01100198
4-Chlorotoluene0.1100395
1-Bromo-4-methoxybenzene0.01100199
1-Chloro-4-nitrobenzene125297

This data is representative of the performance of azetidine-based palladium catalysts in Suzuki-Miyaura reactions and is compiled from findings in the cited literature. mdpi.com

Similar to the Suzuki reaction, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has also benefited from the use of azetidine-based ligands. Stable Pd(II) complexes of pyridylazetidine ligands have been shown to be effective catalysts for the Sonogashira coupling reaction. researchmap.jp These catalysts operate under mild conditions, often at moderately elevated temperatures (50–70 °C) and in some cases even at room temperature, with low catalyst loadings. researchmap.jp A significant advantage of these systems is their efficacy in aerated, partially aqueous, and phosphine-free media. researchmap.jp

Both tri- and quadri-dentate pyridylazetidine derivatives can form Pd(II) complexes that are efficient catalysts for Sonogashira coupling reactions in aqueous dispersions. researchmap.jp

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another area where azetidine scaffolds have proven to be valuable. Azetidine-derived binuclear zinc catalysts have been developed for enantioselective Michael additions. rsc.org The rigidity of the azetidine scaffold in these catalysts is credited with providing enhanced control of the catalytic pocket, leading to increased enantioselectivity. rsc.org

Furthermore, a specific derivative of this compound, namely methyl (N-Boc-azetidin-3-ylidene)acetate, has been utilized as a substrate in aza-Michael addition reactions with various NH-heterocycles. mdpi.com This reaction leads to the formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines, which are valuable heterocyclic amino acid building blocks. mdpi.com While in this case the azetidine derivative is a reactant rather than a catalyst, it highlights the reactivity of such compounds in Michael-type transformations.

Lack of Specific Research Findings on Catalytic Applications of this compound

Following a comprehensive multi-stage search of available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on the catalytic applications of "this compound" within the precise outline provided. The user's request focused exclusively on the use of this compound and its derivatives in cyclopropanation reactions, reductions, and cycloadditions.

The performed searches yielded the following general observations:

Broad Applications of Azetidine Scaffolds: While chiral azetidine derivatives are recognized for their role as ligands and organocatalysts in various asymmetric syntheses, the documented examples predominantly feature reactions such as Michael additions, Henry reactions, and Friedel-Crafts alkylations.

Focus on the Parent Acid: Research in this area tends to focus on L-azetidine-2-carboxylic acid as a foundational building block for more complex chiral auxiliaries and ligands, rather than on its methyl ester derivative specifically.

Synthesis of Azetidines: Many sources discuss cycloaddition reactions as a method for synthesizing the azetidine ring itself, which is the inverse of the requested topic (i.e., using azetidines to catalyze cycloadditions).

Absence of Specific Examples: No specific or detailed research findings could be located that describe the use of catalysts or ligands derived directly from this compound for the explicit purposes of catalyzing cyclopropanation reactions, reduction reactions, or cycloaddition reactions.

Due to the strict constraints of the request to only include information that falls within the explicit scope of the provided outline and to focus solely on "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article. Creating content for the specified sections would require extrapolation beyond available data, which would not meet the required standards of scientific accuracy.

Biochemical and Biological Research on Azetidine 2 Carboxylate Metabolism

Natural Occurrence and Biosynthesis of Azetidine-2-carboxylic Acid

L-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid, meaning it is not one of the canonical amino acids typically incorporated into proteins. It is a structural analog of L-proline, differing by the presence of a four-membered azetidine (B1206935) ring instead of a five-membered pyrrolidine (B122466) ring. This compound is found in a variety of organisms, from plants to bacteria.

In the plant kingdom, azetidine-2-carboxylic acid was first identified in 1955 in members of the lily family (Liliaceae), such as Lily of the Valley (Convallaria majalis), where it can constitute a significant portion of the leaf mass nih.gov. It is also found in Solomon's seal (Polygonatum) and has been detected in sugar beets (Beta vulgaris) nih.govwikipedia.org. The presence of this compound in plants is believed to serve as a defense mechanism against herbivores nih.gov.

Certain bacteria are also known to produce azetidine-2-carboxylic acid. For instance, it is produced by some species of Streptomyces and the microorganism Actinoplanes ferrugineus nih.govkoreascience.kr. In these microorganisms, it often functions as an antibiotic nih.gov.

The biosynthesis of azetidine-2-carboxylic acid has been a subject of scientific investigation. It is now understood that the formation of the strained four-membered ring is catalyzed by a class of enzymes known as AZE synthases nih.govresearchgate.net. These enzymes facilitate an intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM), a common co-substrate involved in various metabolic pathways nih.govresearchgate.net. This enzymatic reaction directly converts a portion of the SAM molecule into azetidine-2-carboxylic acid koreascience.krgoogle.com.

Table 1: Natural Sources of Azetidine-2-carboxylic Acid

Kingdom Family/Genus Species Example
Plantae Liliaceae Convallaria majalis (Lily of the Valley)
Plantae Amaryllidaceae Polygonatum (Solomon's seal)
Plantae Amaranthaceae Beta vulgaris (Sugar beet)
Bacteria Streptomycetaceae Streptomyces spp.
Bacteria Micromonosporaceae Actinoplanes ferrugineus

Azetidine-2-carboxylate as a Toxin and Antibiotic

The biological activity of azetidine-2-carboxylate stems from its structural similarity to L-proline. This mimicry allows it to be mistakenly recognized by the cellular machinery responsible for protein synthesis nih.gov. As a result, it can be incorporated into polypeptide chains in place of proline residues nih.govnih.gov.

The substitution of proline with azetidine-2-carboxylate can have significant consequences for protein structure and function. The four-membered ring of azetidine-2-carboxylate has different bond angles and conformational flexibility compared to the five-membered ring of proline nih.gov. This alteration in the peptide backbone can lead to misfolded proteins, which may have reduced or abolished biological activity, or may be targeted for degradation nih.govnih.govrsc.org. The accumulation of such aberrant proteins can induce a state of cellular stress known as proteotoxic stress oup.com.

In plants, the production of azetidine-2-carboxylate serves as a defense mechanism against herbivores. When an animal consumes plant material containing this compound, the toxic amino acid can be incorporated into its proteins, leading to a range of detrimental effects nih.govwikipedia.org.

Certain microorganisms, such as Streptomyces species, produce azetidine-2-carboxylate as an antibiotic nih.gov. This allows them to inhibit the growth of competing bacteria by disrupting their protein synthesis and cellular function. However, due to its toxicity to a wide range of organisms, including humans, it is not used clinically nih.gov.

Metabolic Pathways and Detoxification Mechanisms

Organisms that are either sensitive to or utilize azetidine-2-carboxylate as a nutrient source have evolved various metabolic pathways and detoxification mechanisms to cope with its presence.

One common detoxification strategy involves the enzymatic modification of the azetidine-2-carboxylate molecule to render it non-toxic. For example, the yeast Saccharomyces cerevisiae is known to detoxify this compound through the acetylation of its carboxylic acid group nih.gov.

A more complex detoxification and metabolic pathway has been identified in the bacterium Pseudomonas sp. strain A2C, which can utilize azetidine-2-carboxylate as its sole source of nitrogen nih.govnih.gov. In this bacterium, the detoxification process begins in the periplasmic space, the region between the inner and outer bacterial membranes nih.govnih.gov. An enzyme, L-azetidine-2-carboxylate hydrolase (AC hydrolase), catalyzes the hydrolytic opening of the azetidine ring, converting the toxic compound into 2-hydroxy-4-aminobutyrate nih.govnih.govasm.org. This product is then transported into the cytoplasm, where it can be further metabolized nih.govnih.govasm.org. This spatial separation of the initial detoxification step from the cytoplasm is thought to be a protective mechanism to minimize the exposure of the cell's protein synthesis machinery to the toxic proline analog nih.govnih.gov.

In the filamentous fungus Aspergillus nidulans, a similar detoxification mechanism involving a hydrolase, termed AzhA, has been identified. This is often assisted by an acetyltransferase, NgnA researchgate.net.

Table 2: Detoxification Mechanisms for Azetidine-2-carboxylate

Organism Mechanism Key Enzyme(s) Location
Saccharomyces cerevisiae Acetylation of the carboxylic acid group Acetyltransferase Cytoplasm
Pseudomonas sp. strain A2C Hydrolytic ring opening L-azetidine-2-carboxylate hydrolase Periplasm
Aspergillus nidulans Hydrolysis and Acetylation AzhA (hydrolase), NgnA (acetyltransferase) -

Enzymatic Activities Related to Azetidine-2-carboxylate

Several key enzymes are involved in the biosynthesis and metabolism of azetidine-2-carboxylate.

AZE Synthases: These enzymes are responsible for the biosynthesis of azetidine-2-carboxylic acid. They catalyze the intramolecular cyclization of S-adenosylmethionine (SAM) to form the characteristic four-membered azetidine ring nih.govresearchgate.net. Structural and biochemical studies have provided insights into the catalytic mechanism of these enzymes, highlighting the importance of substrate conformation and specific amino acid residues in the active site researchgate.net.

L-azetidine-2-carboxylate hydrolase (AC hydrolase): This enzyme, identified in Pseudomonas sp. strain A2C, plays a crucial role in the detoxification of azetidine-2-carboxylate nih.govnih.gov. It belongs to the haloacid dehalogenase (HAD) superfamily of hydrolases nih.govnih.govasm.org. The enzyme catalyzes the hydrolytic cleavage of the azetidine ring to produce 2-hydroxy-4-aminobutyrate nih.govnih.govasm.org. The activity of this enzyme is highly specific for the L-isomer of azetidine-2-carboxylate rsc.org.

Aminoacyl-tRNA Synthetases: While not directly metabolizing azetidine-2-carboxylate, prolyl-tRNA synthetases are the enzymes that mistakenly recognize this molecule and attach it to the proline-specific transfer RNA (tRNAPro) oup.com. This "mischarging" of tRNAPro is the initial step that leads to the incorporation of azetidine-2-carboxylate into proteins oup.com. The sensitivity of an organism to azetidine-2-carboxylate is often correlated with the ability of its prolyl-tRNA synthetase to recognize and activate this proline analog acs.org.

Impact on Cellular Processes: Amino Acid Metabolism and Protein Synthesis

The primary mechanism of azetidine-2-carboxylate toxicity is its interference with protein synthesis nih.gov. By acting as a proline mimic, it is incorporated into proteins, leading to the synthesis of faulty, misfolded proteins nih.govrsc.org. This has a cascade of effects on various cellular processes.

The accumulation of misfolded proteins triggers the unfolded protein response (UPR), a cellular stress response aimed at restoring protein homeostasis nih.govresearchgate.netmdpi.com. If the stress is too severe or prolonged, the UPR can initiate programmed cell death, or apoptosis mdpi.comnih.govnih.gov. Studies in various cell types, including microglial cells, have shown that exposure to azetidine-2-carboxylate can lead to endoplasmic reticulum (ER) stress and apoptosis mdpi.comoup.com.

The incorporation of azetidine-2-carboxylate can also have more specific effects on cellular structures and functions. For example, research in yeast has shown that treatment with this compound leads to an increase in the number of actin patches, suggesting an impact on the organization of the actin cytoskeleton oup.com.

Furthermore, the presence of azetidine-2-carboxylate can disrupt normal amino acid metabolism. In Escherichia coli, it has been shown to inhibit growth, an effect that can be reversed by the addition of proline oregonstate.edu. This indicates a competitive interaction between azetidine-2-carboxylate and proline for cellular uptake and utilization.

Table 3: Cellular Effects of Azetidine-2-carboxylate

Cellular Process Effect Consequence
Protein Synthesis Misincorporation in place of proline Production of misfolded proteins
Protein Homeostasis Induction of the Unfolded Protein Response (UPR) ER stress, potential apoptosis
Cytoskeleton Increased number of actin patches Altered cell morphology and dynamics
Amino Acid Metabolism Competition with proline Inhibition of growth in proline-dependent pathways

Computational Chemistry and Conformational Analysis

Molecular Modeling Studies of Azetidine-Containing Peptides

Molecular modeling studies have been instrumental in understanding the structural impact of incorporating azetidine-2-carboxylic acid residues into peptide chains, often in comparison to its five-membered ring homologue, proline. These computational investigations reveal that peptides containing Aze are generally more flexible than their proline-containing counterparts. This increased flexibility is attributed to a reduction in the repulsive noncovalent interactions between the atoms of the smaller azetidine (B1206935) ring and neighboring residues.

Furthermore, molecular dynamics simulations have highlighted a greater propensity for azetidine-containing peptides to undergo trans→cis peptide bond isomerization compared to proline-containing peptides. This isomerization can induce a significant 180° bend in the polypeptide chain, potentially disrupting well-ordered structures like the polyproline type II helix. Such disruptions can have significant biological consequences, affecting protein recognition and binding events.

Conformational Analysis using Spectroscopic Techniques

Spectroscopic methods provide experimental validation and further insight into the conformational properties of methyl azetidine-2-carboxylate and related structures predicted by computational models.

FTIR Absorption Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and probing the vibrational modes of a molecule, which are sensitive to its conformation. In the context of this compound, characteristic infrared absorption bands can be assigned to specific molecular vibrations. The analysis of fatty acid methyl esters provides a useful reference for interpreting the spectrum of this compound, particularly for the ester group.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (Ester)Stretching1735 - 1750
C-O (Ester)Stretching1000 - 1300
C-H (Methyl/Methylene)Bending700 - 1500
N-H (Azetidine Ring)Bending (if present)1550 - 1650
C-N (Azetidine Ring)Stretching1020 - 1250

Note: The exact peak positions can vary depending on the molecular environment and physical state of the sample.

The carbonyl (C=O) stretching frequency of the methyl ester group is particularly sensitive to its electronic environment and can be influenced by the conformation of the azetidine ring.

NMR Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the elucidation of molecular conformation and dynamics.

For this compound, the chemical shifts and coupling constants of the protons and carbons in the azetidine ring are particularly informative. The puckering of the four-membered ring and the orientation of the methyl carboxylate group can be inferred from these parameters.

Table of Typical NMR Chemical Shifts (ppm) for Azetidine Derivatives in CDCl₃:

Atom ¹H Chemical Shift (δ) ¹³C Chemical Shift (δ)
α-CH~4.0 - 4.8~55 - 65
β-CH₂~2.0 - 2.8~25 - 35
γ-CH₂~3.5 - 4.2~45 - 55
C=O (Ester)-~170 - 175
O-CH₃~3.7~52

Note: Chemical shifts are approximate and can be influenced by substituent effects and solvent.

Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to establish correlations between protons and carbons, further aiding in the complete assignment of the NMR spectra and the determination of the molecule's conformation researchgate.netprinceton.edu.

Electronic Circular Dichroism (CD)

Electronic Circular Dichroism (CD) spectroscopy is a chiroptical technique that is exquisitely sensitive to the secondary structure of chiral molecules, including peptides and proteins rsc.org. When this compound is incorporated into a peptide chain, the constrained nature of the azetidine ring can induce specific secondary structures, such as turns and helices.

Quantum Mechanical Calculations and Mechanistic Studies

Quantum mechanical (QM) calculations provide a theoretical framework for understanding the electronic structure, stability, and reactivity of molecules at the atomic level. These methods have been applied to study azetidine-2-carboxylic acid and its derivatives to gain deeper insights into their intrinsic properties.

QM calculations have been used in combination with structural and biochemical analyses to elucidate the biosynthetic pathways of azetidine-2-carboxylic acid nih.gov. These studies have revealed how enzymes can catalyze the formation of the strained four-membered ring from a precursor like S-adenosylmethionine (SAM) nih.gov. By modeling the transition states and reaction intermediates, researchers can understand the catalytic mechanisms and the role of the enzyme in facilitating these challenging chemical transformations.

Furthermore, quantum mechanical calculations can be used to determine the relative energies of different conformers of this compound. These calculations help to identify the most stable conformations and the energy barriers to interconversion between them. This information is crucial for understanding the molecule's behavior in different environments and its influence on the conformation of larger molecules into which it is incorporated.

Advanced Analytical Techniques for Methyl Azetidine 2 Carboxylate and Derivatives

Chromatographic Methods (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for the separation, identification, and quantification of methyl azetidine-2-carboxylate and related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools in this context.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of non-volatile and thermally sensitive compounds like azetidine-2-carboxylic acid and its esters. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation. For instance, the separation of azetidine-2-carboxylic acid has been successfully performed using a cation exchange resin column with a gradient elution of sodium citrate (B86180) and sodium nitrate (B79036) buffers, followed by post-column derivatization for fluorescence detection. nih.gov This method is noted for its simplicity, speed, and sensitivity, with a reported recovery of 96.4%. nih.gov Another approach involves reversed-phase HPLC, which is often used for the analysis of derivatives. researchgate.netcerealsgrains.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile compounds. For non-volatile compounds like azetidine-2-carboxylic acid, derivatization is necessary to increase their volatility. A common method is silylation, which converts the amino acid into a more volatile derivative suitable for GC-MS analysis. researchgate.net GC-MS analysis of intracellular crude extracts from Streptomyces spp. has led to the identification of various compounds, including derivatives of azetidine (B1206935). researchgate.net

Table 1: Examples of Chromatographic Methods for Azetidine-2-Carboxylic Acid and Derivatives

Technique Compound Column/Stationary Phase Mobile Phase/Carrier Gas Derivatization Key Findings Reference
HPLC Azetidine-2-carboxylic acid Cation exchange resin (30 cm x 0.4 cm i.d.) Gradient of Sodium Citrate (pH 3.10) and Sodium Nitrate (pH 9.60) Post-column derivatization for fluorescence detection Retention time of 5.86 minutes; Recovery of 96.4% nih.gov
GC-MS Azetidine-2-carboxylic acid Not specified Not specified Silylation Enables assessment in food supplements researchgate.net
Flash Chromatography Diastereomeric amides of 2-methyl-azetidine-2-carboxylic acid Silica gel Not specified Formation of amides with (S)-phenylglycinol Successful separation of diastereomers researchgate.net

Mass Spectrometry (MS and HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.

This technique is routinely used to confirm the identity of newly synthesized compounds. For example, HRMS using electrospray ionization (ESI) has been used to validate the molecular ion of various azetidine derivatives, such as methyl 1-cyclohexylazetidine-2-carboxylate and tert-butyl 3-((1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate. rsc.org The high accuracy of HRMS helps in distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.org Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a powerful technique for analyzing complex mixtures containing azetidine compounds. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for Azetidine Derivatives

Compound Ionization Mode Calculated m/z Found m/z Reference
Methyl 1-cyclohexylazetidine-2-carboxylate ESI-MS [M+H]⁺ 213.15 Not specified in abstract
tert-Butyl 3-((1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate TOF ES+ [M+H]⁺ Not specified in abstract Not specified in abstract rsc.org
C₁₂H₁₄NO₂⁻ ESI [M-H]⁻ 204.2495 204.2498 rsc.org
C₂₁H₁₈NO₃⁻ ESI [M-H]⁻ 332.1287 332.1290 rsc.org

X-ray Diffraction for Crystal-State Structural Analysis

For azetidine-containing compounds, single-crystal X-ray diffraction has been used to unambiguously determine their structure and absolute configuration. For example, the crystal structure of L-azetidine-2-carboxylate hydrolase, an enzyme that acts on an azetidine substrate, was determined to a high resolution, revealing details of its active site. nih.gov The crystal belonged to the monoclinic space group P2₁, and the analysis provided precise unit-cell parameters. nih.gov In synthetic chemistry, X-ray crystallography was used to establish the absolute configuration of a diastereomerically pure amide derivative of 2-methyl-azetidine-2-carboxylic acid, which was essential for assigning the stereochemistry of the quaternary center. researchgate.net

Table 3: Crystallographic Data for Azetidine-Related Structures

Compound/Protein Crystal System Space Group Unit-Cell Parameters Resolution (Å) Reference
L-Azetidine-2-carboxylate hydrolase Monoclinic P2₁ a = 35.6 Å, b = 63.6 Å, c = 54.7 Å, β = 105.5° 1.38 nih.gov
Crystal Structure Of The Enzyme-Product Complex Of L-Azetidine-2-Carboxylate Hydrolase Not specified Not specified Not specified 0.93 dbtindia.gov.in
N,3-O-dibenzyl-2,4-dideoxy-2,4-imino-D-ribonic acid Not specified Not specified Not specified Not specified researchgate.net

Enantiomeric Purity Determination (e.g., SFC)

The determination of enantiomeric purity is critical for chiral molecules like many derivatives of azetidine-2-carboxylic acid, as different enantiomers can have distinct biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations.

SFC often provides higher resolution and shorter analysis times compared to traditional HPLC for enantiomeric separations. researchgate.net It is particularly advantageous for preparative separations due to the ease of removing the supercritical fluid mobile phase. researchgate.net Chiral stationary phases (CSPs) are employed in both SFC and HPLC to resolve enantiomers. The enantiomeric excess (ee) of (S)-azetidine-2-carboxylic acid has been confirmed to be greater than 99.9% by HPLC analysis of its benzoylated ester derivative. tandfonline.com Another strategy for determining enantiomeric purity involves the formation of diastereomeric derivatives, which can then be separated by standard chromatographic techniques like flash chromatography. This was successfully applied to resolve the enantiomers of 2-methyl-azetidine-2-carboxylic acid by forming amides with (S)-phenylglycinol. researchgate.net

Table 4: Methods for Enantiomeric Purity Determination of Azetidine Derivatives

Technique Compound Chiral Selector/Derivatizing Agent Key Findings Reference
SFC Various chiral compounds Chiral stationary phases Often provides better resolution and shorter analysis times than HPLC for enantiomers researchgate.netnih.gov
HPLC (S)-Azetidine-2-carboxylic acid benzoyl ester Chiral stationary phase Confirmed enantiomeric excess of >99.9% tandfonline.com
Flash Chromatography Diastereomeric amides of 2-methyl-azetidine-2-carboxylic acid (S)-Phenylglycinol Facile separation of diastereoisomeric amides researchgate.net

Emerging Research Areas and Future Perspectives

Methyl Azetidine-2-carboxylate in Novel Chemical Motifs and Scaffolds

The rigid structure of the azetidine (B1206935) ring makes this compound an important synthon for creating complex and conformationally constrained molecules. As a proline analogue, it serves as a foundational component in the synthesis of diverse chemical scaffolds and peptide mimetics. chemimpex.comwikipedia.org Its utility extends to being an intermediate in organic synthesis, enabling chemists to construct more elaborate molecules. chemimpex.com

Researchers have successfully incorporated the azetidine motif into advanced therapeutic candidates. For instance, by replacing existing molecular fragments with an azetidine-based structure, scientists have developed novel classes of inhibitors. A notable example is the evolution of proline-based STAT3 inhibitors into a new series of potent (R)-azetidine-2-carboxamide analogues. acs.org This strategic substitution led to compounds with sub-micromolar potency against STAT3, a key target in cancer therapy. acs.orgacs.org

Furthermore, a conformational restriction strategy was employed in the development of antitumor agents by replacing the phenylethyl group at the C-terminus of TZT-1027, a dolastatin 10 analogue, with a 3-aryl-azetidine moiety. mdpi.com This modification resulted in analogues with excellent antiproliferative activities against lung and colon cancer cell lines. mdpi.com These examples highlight the role of the azetidine scaffold in optimizing the pharmacological properties of therapeutic agents.

Table 1: Examples of Azetidine-Containing Scaffolds in Drug Discovery

Scaffold/Analogue Base Therapeutic Target/Application Key Finding
(R)-azetidine-2-carboxamide STAT3 Inhibition (Cancer) Achieved sub-micromolar inhibitory potency (IC50 values of 0.34–0.55 μM). acs.org
3-Aryl-azetidine TZT-1027 Analogue Antitumor (Microtubule Inhibition) The most potent analogue showed IC50 values of 2.2 nM against A549 lung cancer cells and 2.1 nM against HCT116 colon cancer cells. mdpi.com

Applications in PROTAC Linkers and Degrader Motifs

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that hijack the body's ubiquitin-proteasome system to selectively degrade disease-causing proteins. nih.gov A PROTAC molecule consists of two ligands—one for the target protein and one for an E3 ligase—connected by a chemical linker. researchgate.net The nature of this linker is critical, as its length, rigidity, and composition significantly influence the efficacy and selectivity of the PROTAC. nih.gov

While direct use of this compound in published PROTACs is not yet widespread, its structural characteristics make it a highly promising candidate for inclusion in novel linker designs. The small, rigid nature of the azetidine ring can provide precise conformational control over the PROTAC structure, which is essential for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. semanticscholar.org The incorporation of such heterocyclic motifs into the linker can be a key strategy to optimize the spatial orientation of the two ends of the degrader molecule. researchgate.netsemanticscholar.org The exploration of azetidine-containing linkers represents an emerging area of research aimed at improving the pharmacokinetic properties and degradation efficiency of next-generation PROTACs.

Exploration in Material Science

The unique properties of this compound extend beyond pharmaceuticals into the realm of material science. The compound and its derivatives are being explored for applications in the development of specialized polymers and other advanced materials. chemimpex.com By incorporating the azetidine ring into polymer backbones, researchers aim to create materials with specific, enhanced properties that can improve the performance of various products. chemimpex.com This area of research is still in its early stages but holds potential for creating novel materials with tailored structural and functional characteristics.

Therapeutic Applications Beyond Current Scope

The utility of this compound as a building block opens up numerous possibilities for future therapeutic applications. Its parent compound, L-azetidine-2-carboxylic acid, is known to be a proline analogue that can be misincorporated into proteins, leading to altered protein folding and function. wikipedia.org This mechanism suggests that its derivatives could be developed to target diseases associated with protein misfolding or aggregation. medchemexpress.com

Current research has already demonstrated the value of azetidine-based scaffolds in creating potent inhibitors for cancer-related targets like STAT3 and microtubule assembly. acs.orgmdpi.com Future work could expand on this foundation to target other diseases where these pathways are dysregulated. Given its role as a versatile synthetic intermediate, this compound is well-positioned to contribute to the development of new drugs for a wide range of conditions, including neurological and metabolic diseases. chemimpex.com

Environmental and Agricultural Research Applications

Emerging research has identified potential roles for azetidine-2-carboxylic acid (AZC) and its derivatives in environmental and agricultural contexts. Studies have shown that AZC exhibits selective algicidal activity. researchgate.net It can inhibit the growth of blue-green algae (Microcystis aeruginosa) and red-tide microalgae at low micromolar concentrations, while showing tolerance in certain green algae. researchgate.net This selectivity suggests a potential application as a targeted agent for controlling harmful algal blooms.

In agriculture, the parent compound AZC is naturally produced by some plants, where it can deter competing vegetation and poison predators, indicating inherent herbicidal and pesticidal properties. wikipedia.org Furthermore, isotopically labeled versions of azetidine-2-carboxylic acid have been used as building blocks to synthesize complex molecules like the phytosiderophore 2′-deoxymugineic acid. researchgate.net This enables detailed studies into nutrient uptake mechanisms in crucial crop plants such as rice, wheat, and barley, which can inform strategies to improve crop yields. researchgate.net These findings point toward a future where azetidine-based compounds could be developed into novel, selective biopesticides or tools for advanced agricultural research. dergipark.org.tr

Table 2: Investigated Agricultural & Environmental Applications of Azetidine-2-Carboxylic Acid (AZC)

Application Area Organism/System Studied Finding/Use
Algicide Microcystis aeruginosa (Blue-green algae) Growth inhibited at concentrations > 0.2 μM. researchgate.net
Cochlodinium polykrikoides (Red-tide alga) 86.9% growth suppression at 6.3 μM. researchgate.net
Agricultural Research Crop Plants (Grasses) Used as a labeled building block to synthesize phytosiderophores for studying iron mobilization from soil. researchgate.net

| Natural Biocontrol | General Ecosystem | Acts as a natural deterrent to competing vegetation and predators in plants that produce it. wikipedia.org |

Compound Reference Table

Compound Name
This compound
Azetidine-2-carboxylic acid
Proline
(R)-azetidine-2-carboxamide
3-aryl-azetidine
TZT-1027
Dolastatin 10

Q & A

Basic Research Questions

Q. What are the validated methods for detecting methyl azetidine-2-carboxylate (A2C) in plant or microbial systems?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify A2C. For plant studies, tissue homogenization in methanol:water (70:30) followed by centrifugation and filtration is recommended. In yeast, intracellular A2C can be measured via isotopic labeling (e.g., 14C^{14}\text{C}-proline competition assays) due to its structural similarity to proline .
  • Validation : Cross-validate results with genetic knockouts of A2C transporters (e.g., yeast permeases AGP1, GAP1, PUT4, or DIP5) to confirm specificity .

Q. How can researchers synthesize this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodology : Employ nucleophilic substitution or esterification reactions. For example, react azetidine-2-carboxylic acid with methyl iodide in the presence of a base (e.g., K2_2CO3_3) under anhydrous conditions. Purify derivatives via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures using 1^1H-NMR and FAB-MS .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in A2C’s role as a proline analog versus a toxin in different organisms?

  • Analysis : In plants, A2C inhibits cytosolic prolyl-tRNA synthetase (PRS) due to low substrate specificity, leading to growth suppression . In yeast, toxicity arises from competitive inhibition of proline metabolism, but specific permeases (e.g., AGP1) enable A2C import, complicating its role as a stress inducer .
  • Experimental Design : Compare PRS enzyme kinetics (Km_m, Vmax_{max}) between plant (e.g., Arabidopsis) and yeast systems using purified enzymes and radiolabeled proline/A2C. Use CRISPR-edited PRS variants to test specificity .

Q. How can researchers design assays to differentiate A2C’s metabolic assimilation from detoxification pathways?

  • Methodology :

Metabolic Flux Analysis : Track 13C^{13}\text{C}-labeled A2C in microbial cultures (e.g., Saccharomyces cerevisiae) via GC-MS to identify intermediates like γ-glutamyl-A2C.

Genetic Screens : Perform transposon mutagenesis in bacteria (e.g., Pseudomonas) to identify genes essential for A2C catabolism (e.g., azetidine hydrolases) .

Enzymatic Profiling : Purify candidate enzymes (e.g., from Convallaria majalis) and assay for A2C conversion using spectrophotometric NADH/NADPH-coupled reactions .

Q. What are the critical controls for studying A2C’s allelopathic effects in plant co-culture experiments?

  • Controls :

  • Negative : Include a proline auxotrophic plant mutant to distinguish A2C-specific effects from general nutrient limitation.
  • Chemical : Use structural analogs (e.g., azetidine-3-carboxylic acid) to test specificity.
  • Transport : Apply A2C to yeast strains lacking proline/A2C permeases (e.g., Δagp1 Δgap1) to validate uptake-dependent toxicity .

Methodological Challenges and Solutions

Q. How to address variability in A2C toxicity assays across microbial species?

  • Troubleshooting :

  • Standardize Growth Media : Use defined minimal media to avoid confounding effects of complex nutrients on transporter expression .
  • Dose-Response Curves : Test A2C concentrations from 0.1–10 mM, as toxicity thresholds vary (e.g., IC50_{50} = 2 mM in Arabidopsis vs. 5 mM in yeast) .
  • Transcriptomic Validation : Perform RNA-seq on treated vs. untreated cells to identify stress-response pathways (e.g., unfolded protein response) .

Q. What computational tools predict A2C’s interaction with proline-binding enzymes?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model A2C into PRS active sites (PDB: 1WLE). Compare binding energies with proline.
  • Dynamic Simulations : Run 100-ns MD simulations (GROMACS) to assess stability of A2C-PRS complexes versus proline-PRS .

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Feasible Synthetic Routes

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Reactant of Route 1
Methyl azetidine-2-carboxylate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.